Glycine sodium salt hydrate
Overview
Description
Mechanism of Action
Target of Action
Glycine sodium salt hydrate primarily targets the central nervous system . It serves as a neurotransmitter, particularly in the spinal cord, brainstem, and retina . The compound plays a crucial role in increasing the quality of sleep and neurological functions .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. When glycine receptors are activated, chloride enters the neuron via ionotropic receptors, causing an inhibitory postsynaptic potential (IPSP) . This action results in the hyperpolarization of the membrane potential, thus counteracting excitatory stimuli .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates intracellular calcium levels and cytokines production . Glycine is also degraded to serine by glycine serine hydroxymethyltransferase 1 in the cytoplasm .
Result of Action
The molecular and cellular effects of the action of this compound are diverse. Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage . Additionally, glycine treatment also enhances graft function during transplantation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action as a neurotransmitter in immunohistochemical staining of Zebrafish spinal cord sections has been observed . .
Biochemical Analysis
Biochemical Properties
Glycine sodium salt hydrate plays a significant role in biochemical reactions. It is synthesized from choline, threonine, and serine . It serves as a precursor for porphyrins, purines, glutathione, and creatine . This compound interacts with various enzymes, proteins, and other biomolecules, modulating intracellular Ca2+ levels and cytokines production .
Cellular Effects
This compound exerts various effects on cells and cellular processes. It aids in increasing the quality of sleep and neurological functions . It is essential for the regulation of immune function, metabolism, growth, and development . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It modulates intracellular Ca2+ levels and cytokines production . Studies have shown that glycine treatment effectively prevents organ transplantation failure by mitigating ischemia reperfusion injury caused by cold ischemic storage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycine sodium salt hydrate can be synthesized through the neutralization of glycine with sodium hydroxide. The reaction involves dissolving glycine in water and adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound typically involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then crystallized and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Glycine sodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid.
Reduction: It can be reduced to form aminoethanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Glyoxylic acid.
Reduction: Aminoethanol.
Substitution: Halogenated glycine derivatives.
Scientific Research Applications
Glycine sodium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Comparison with Similar Compounds
Glycine: The parent compound, which is a simple amino acid.
Glycine hydrochloride: A derivative where glycine is combined with hydrochloric acid.
Glycine methyl ester: A methylated derivative of glycine.
Comparison:
Glycine sodium salt hydrate vs. Glycine: this compound is more soluble in water and has enhanced buffering capacity compared to glycine.
This compound vs. Glycine hydrochloride: this compound is less acidic and more suitable for applications requiring neutral pH.
This compound vs. Glycine methyl ester: this compound is more stable and less reactive compared to glycine methyl ester.
This compound stands out due to its unique combination of solubility, buffering capacity, and stability, making it a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
sodium;2-aminoacetate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635459 | |
Record name | Sodium aminoacetate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207300-76-3 | |
Record name | Sodium aminoacetate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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